molecular formula C23H29ClN8O B10798903 2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrochloride

2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrochloride

Cat. No.: B10798903
M. Wt: 469.0 g/mol
InChI Key: CEUJJAKJRBKKSL-UHFFFAOYSA-N
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Description

LDC4297 (hydrochloride) is a selective inhibitor of cyclin-dependent kinase 7 (CDK7). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and viral infections. Cyclin-dependent kinase 7 plays a crucial role in cell cycle regulation and transcription, making it a promising target for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LDC4297 (hydrochloride) involves the preparation of pyrazolotriazine derivativesThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of LDC4297 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets pharmaceutical standards. This involves scaling up the reaction conditions, using industrial-grade equipment, and implementing stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

LDC4297 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcome, such as maintaining specific temperatures, pH levels, and solvent environments .

Major Products Formed

The major products formed from these reactions are typically derivatives of LDC4297 (hydrochloride) with modified functional groups. These derivatives are often evaluated for their biological activity and potential therapeutic applications .

Scientific Research Applications

LDC4297 (hydrochloride) has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinase 7 and its effects on cell cycle regulation and transcription.

    Biology: Investigated for its role in modulating cellular processes and its potential as a therapeutic agent in various biological systems.

    Medicine: Explored for its potential in treating cancers, particularly those with elevated levels of cyclin-dependent kinase 7. .

    Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery.

Mechanism of Action

LDC4297 (hydrochloride) exerts its effects by selectively inhibiting cyclin-dependent kinase 7. Cyclin-dependent kinase 7 is a key regulator of cell cycle progression and transcription. By binding to the ATP-binding site of cyclin-dependent kinase 7, LDC4297 (hydrochloride) prevents the phosphorylation of target proteins, leading to cell cycle arrest and inhibition of transcription. This mechanism is particularly effective in cancer cells, where cyclin-dependent kinase 7 activity is often dysregulated .

Properties

Molecular Formula

C23H29ClN8O

Molecular Weight

469.0 g/mol

IUPAC Name

2-piperidin-3-yloxy-8-propan-2-yl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrochloride

InChI

InChI=1S/C23H28N8O.ClH/c1-16(2)19-15-27-31-21(19)28-23(32-18-8-5-10-24-14-18)29-22(31)25-13-17-7-3-4-9-20(17)30-12-6-11-26-30;/h3-4,6-7,9,11-12,15-16,18,24H,5,8,10,13-14H2,1-2H3,(H,25,28,29);1H

InChI Key

CEUJJAKJRBKKSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=CC=C3N4C=CC=N4)OC5CCCNC5.Cl

Origin of Product

United States

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